molecular formula C31H33N7O9 B12419563 Dabigatran acyl-beta-D-glucuronide-d3

Dabigatran acyl-beta-D-glucuronide-d3

Cat. No.: B12419563
M. Wt: 650.7 g/mol
InChI Key: CSZFDMHIDSUHPI-JEZNDFNLSA-N
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Description

Structural and Isotopic Properties

Dabigatran acyl-β-D-glucuronide-d3 is characterized by the substitution of three hydrogen atoms with deuterium at specific positions within its molecular structure. The non-deuterated form, dabigatran acyl-β-D-glucuronide, has a molecular formula of $$ \text{C}{31}\text{H}{33}\text{N}7\text{O}9 $$ and a molecular weight of 647.63 g/mol. In its deuterated form, the molecular formula becomes $$ \text{C}{31}\text{H}{30}\text{D}3\text{N}7\text{O}9 $$, resulting in a molecular weight of 650.65 g/mol. The trifluoroacetate salt form, commonly used in analytical applications, has a molecular formula of $$ \text{C}{33}\text{H}{31}\text{D}3\text{F}3\text{N}7\text{O}_{11} $$ and a molecular weight of 818.70 g/mol.

The isotopic labeling occurs at the benzimidazole methyl group of the dabigatran moiety, where three hydrogens are replaced by deuterium atoms. This modification does not alter the compound’s chemical reactivity or biological activity but provides a distinct mass signature for analytical differentiation.

Physicochemical Characteristics

Key physicochemical properties of dabigatran acyl-β-D-glucuronide-d3 include:

Property Value Source
Molecular Weight (Free Base) 650.65 g/mol
Melting Point >155°C (decomposes)
Solubility Slightly soluble in DMSO, methanol, water
Storage Conditions -20°C (under inert atmosphere)

The compound exhibits instability in aqueous solutions due to acyl glucuronide hydrolysis, necessitating careful handling and storage at low temperatures.

Role in Pharmacological Research

Bioanalytical Applications

Dabigatran acyl-β-D-glucuronide-d3 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying dabigatran and its metabolites in plasma. For example, Park et al. (2021) developed a validated LC-MS/MS method using this deuterated standard to simultaneously measure dabigatran etexilate, dabigatran, and dabigatran acylglucuronide in human plasma. The method demonstrated high accuracy (98.37–109.44%) and precision (<9% coefficient of variation), underscoring the compound’s reliability in pharmacokinetic studies.

The deuterium labeling enables unambiguous distinction between endogenous metabolites and the administered drug during analysis. This is critical in hydrolysis-based assays, where alkaline treatment converts acylglucuronides back to free dabigatran. By spiking samples with dabigatran acyl-β-D-glucuronide-d3, researchers can correct for recovery losses and matrix effects, ensuring precise quantification.

Pharmacokinetic and Metabolic Studies

As a major active metabolite of dabigatran, dabigatran acyl-β-D-glucuronide contributes approximately 20–30% of the total anticoagulant activity in vivo. Studies using the deuterated form have elucidated its metabolic pathways, revealing:

  • Formation via UDP-glucuronosyltransferase (UGT) 2B15 : Dabigatran undergoes glucuronidation in the liver, producing four isomeric acylglucuronides, with the 1-O-acyl-β-D-glucuronide being the predominant form.
  • Renal Excretion : Approximately 85% of dabigatran acyl-β-D-glucuronide is excreted unchanged in urine, requiring dose adjustments in patients with renal impairment.

The deuterated analog facilitates mass spectrometric tracking of these processes without interference from non-labeled endogenous compounds. For instance, researchers have quantified hepatic extraction ratios and enterohepatic recirculation rates using stable isotope-labeled tracers in preclinical models.

Comparative Pharmacological Activity

Dabigatran acyl-β-D-glucuronide-d3 retains thrombin inhibitory activity equivalent to its non-deuterated counterpart. In vitro assays using human platelet-poor plasma demonstrate comparable half-maximal inhibitory concentrations ($$ \text{IC}_{50} $$) for both forms (1.2–1.5 nM), confirming that isotopic substitution does not alter pharmacological potency.

Properties

Molecular Formula

C31H33N7O9

Molecular Weight

650.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1/i1D3

InChI Key

CSZFDMHIDSUHPI-JEZNDFNLSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Dabigatran acyl-beta-D-glucuronide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s pharmacokinetic and metabolic profiles .

Common Reagents and Conditions: Common reagents used in these reactions include UDP-glucuronosyltransferase isoform UGT2B15 and plasma esterases. The conditions typically involve hydrolysis and subsequent glucuronidation .

Major Products Formed: The major product formed from these reactions is Dabigatran Acyl-beta-D-Glucuronide, which is a major active metabolite of the thrombin inhibitor dabigatran .

Scientific Research Applications

Dabigatran acyl-β-D-glucuronide-d3 (TFA) is a deuterium-labeled form of Dabigatran Acyl-β-D-Glucuronide trifluoroacetate . Stable heavy isotopes, such as deuterium, are incorporated into drug molecules as tracers for quantitation during drug development. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Scientific Research Applications

Dabigatran acyl-β-D-glucuronide-d3 as a stable isotope label

  • Tracers in Drug Development Stable isotopes of elements are incorporated into drug molecules as tracers for quantitation during the drug development process .
  • Pharmacokinetic and Metabolic Studies Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Dabigatran acylglucuronide as a major metabolite of Dabigatran

  • Metabolic Pathway Glucuronidation of the carboxylate moiety is the major human metabolic pathway of dabigatran, resulting in the formation of the 1-O-acylglucuronide .
  • Enzymatic Activity The glucuronidation of dabigatran is catalyzed by human hepatic and intestinal microsomes, with specific UDP-glucuronosyltransferases (UGTs) such as UGT1A9, UGT2B7, and UGT2B15 contributing to this process. UGT2B15 is considered the major contributor to the glucuronidation of dabigatran .
  • Anticoagulant Effects Both dabigatran (DAB) and dabigatran acylglucuronide (DABG) have anticoagulant effects, though DABG exhibits a weaker inhibitory effect on thrombin generation compared to DAB . The combination of DAB and DABG shows an additive effect on their anticoagulant effect .
  • Bioanalysis Dabigatran acylglucuronide is a main active metabolite formed from DAB, and both are found simultaneously in the plasma after administration in humans . Systemic exposure of DABG is 2.4-fold greater, and CmaxC_\text{max} (peak plasma concentration) of DABG is 3.1-fold higher than that of DAB after a single oral dose of 150 mg DABE in healthy subjects .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Acyl glucuronides are conjugates formed by the linkage of glucuronic acid to carboxylic acid-containing drugs. Below is a comparative analysis of key structural and molecular features:

Compound Molecular Weight (g/mol) Parent Drug Key Structural Features
Dabigatran acyl-beta-D-glucuronide-d3 650.6 (approx.) Dabigatran Deuteration at three positions; thrombin inhibitory moiety retained
1-O-Gemfibrozil-beta-D-glucuronide 438.5 Gemfibrozil Hypolipidemic agent; undergoes hepatic hydrolysis
Zomepirac glucuronide 461.5 Zomepirac NSAID derivative; prone to acyl migration and protein adduct formation
Benzoyl glucuronide 336.3 Benzoic acid Simple aromatic acyl glucuronide; used in analytical method validation
Indoxyl-beta-D-glucuronide 355.3 Indoxyl Precursor to urinary indican; stable in acidic conditions

Key Observations :

  • Dabigatran’s glucuronide is larger due to its complex thrombin-binding structure, whereas simpler glucuronides (e.g., benzoyl) have lower molecular weights.

Pharmacological Activity

Compound Pharmacological Activity Relative Potency vs. Parent Drug Clinical Relevance
Dabigatran acyl-beta-D-glucuronide Weak thrombin inhibition ~20% of dabigatran Contributes to 20% of total plasma anticoagulant activity
1-O-Gemfibrozil-beta-D-glucuronide None (inactive metabolite) 0% Hydrolyzed to gemfibrozil; no direct therapeutic effect
Zomepirac glucuronide Anti-inflammatory (indirect via hydrolysis) ~10% (unstable) Toxicity linked to protein adduct formation
Indoxyl-beta-D-glucuronide None (diagnostic marker) 0% Used to assess renal function

Key Observations :

  • Dabigatran’s glucuronide is unique in retaining partial pharmacological activity, unlike most acyl glucuronides (e.g., gemfibrozil’s), which are inactive .
  • Zomepirac’s glucuronide exemplifies toxicity risks due to covalent protein binding, a concern less documented for dabigatran’s metabolite .

Pharmacokinetic and Metabolic Profiles

Compound Metabolic Pathway Half-Life (pH 7.4) Key Interactions
Dabigatran acyl-beta-D-glucuronide UGT2B15-mediated glucuronidation ~27 hours Idarucizumab binds dabigatran and its glucuronide
1-O-Gemfibrozil-beta-D-glucuronide Hepatic hydrolysis ~30 minutes Inhibited by dibromosulfophthalein (DBSP)
Zomepirac glucuronide Spontaneous acyl migration <1 hour Reacts with serum albumin via Schiff base mechanism
Benzoyl glucuronide Rapid renal excretion <1 hour Used as a reference in analytical assays

Key Observations :

  • Dabigatran’s glucuronide has a prolonged half-life compared to others, enhancing its contribution to anticoagulant activity .

Toxicological Considerations

For example:

  • Zomepirac glucuronide : Forms covalent adducts with serum proteins, linked to hypersensitivity reactions .
  • Dabigatran glucuronide: No significant toxicity reported; reversible binding to idarucizumab minimizes risks .

Biological Activity

Dabigatran acyl-beta-D-glucuronide-d3 is a significant metabolite of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. Understanding its biological activity is crucial for evaluating its pharmacokinetics, efficacy, and potential drug interactions. This article delves into its metabolic pathways, biological functions, and relevant research findings.

Metabolism and Formation

Dabigatran undergoes extensive metabolism in the human body, with glucuronidation being the primary pathway. The major human metabolite is the acyl-beta-D-glucuronide, particularly the 1-O-acylglucuronide form. This metabolite is formed through the action of UDP-glucuronosyltransferases (UGTs), mainly UGT2B15, which plays a critical role in the glucuronidation of dabigatran. Other UGTs involved include UGT1A9 and UGT2B7 .

Key Metabolic Pathways

  • Glucuronidation : Dabigatran is converted into various acylglucuronides, including 1-O-, 2-O-, 3-O-, and 4-O-acylglucuronides.
  • Isomeric Rearrangement : The 1-O-acylglucuronide can undergo nonenzymatic acyl migration, leading to the formation of other isomers in aqueous solutions .

Biological Activity

The biological activity of this compound can be evaluated through its effects on coagulation parameters and potential interactions with drug transporters.

Anticoagulant Activity

Research indicates that the 1-O-acylglucuronide exhibits equipotent prolongation of activated partial thromboplastin time (aPTT) compared to dabigatran itself, suggesting that this metabolite retains significant anticoagulant activity .

Pharmacokinetics and Drug Interactions

Studies have shown that dabigatran's pharmacokinetics can be influenced by various factors, including co-administration with other drugs. For instance, abrocitinib has been observed to increase plasma exposure to dabigatran by approximately 50%, indicating a potential inhibition of P-glycoprotein (P-gp), a key transporter involved in drug absorption and elimination .

Clinical Implications

In a clinical study involving healthy participants, the interaction between dabigatran etexilate (the prodrug of dabigatran) and abrocitinib was assessed. The results highlighted significant alterations in dabigatran pharmacokinetics due to transporter inhibition, emphasizing the importance of understanding drug interactions in patients receiving anticoagulant therapy .

Retrospective Studies

A retrospective cohort study investigated the effects of dicloxacillin on dabigatran levels. It was found that dicloxacillin could induce P-glycoprotein expression, leading to reduced concentrations of dabigatran in patients who were co-treated with these medications. This interaction underscores the need for careful monitoring when prescribing anticoagulants alongside known P-gp inducers .

Summary of Research Findings

Study TypeFindings
Metabolic Pathway AnalysisMajor formation of 1-O-acylglucuronide; equipotent anticoagulant effect compared to dabigatran
Drug Interaction StudiesAbrocitinib increases dabigatran exposure; indicates P-gp inhibition
Retrospective Cohort StudyDicloxacillin reduces dabigatran levels via P-gp induction

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